molecular formula C14H20BNO2 B1452772 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 893567-09-4

2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1452772
CAS RN: 893567-09-4
M. Wt: 245.13 g/mol
InChI Key: XJHHJKRQUDXIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the empirical formula C13H19BN2O2 and a molecular weight of 246.11 . It is available in solid form .


Molecular Structure Analysis

The structure of “2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .


Physical And Chemical Properties Analysis

“2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a solid at room temperature . It has a molecular weight of 246.11 .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is commonly utilized in Suzuki-Miyaura cross-coupling reactions , which are pivotal in the field of organic chemistry for creating carbon-carbon bonds. This reaction is essential for synthesizing complex organic molecules, pharmaceuticals, and polymers. The presence of the dioxaborolane moiety in the compound facilitates the transfer of the cyclopropyl group to the coupling partner, enhancing the reaction’s efficiency.

Enzyme Inhibition

Boric acid derivatives, such as this compound, are known to act as enzyme inhibitors . They can mimic the transition state of a substrate in an enzymatic reaction, thereby inhibiting the enzyme’s activity. This property is crucial for the development of new drugs, especially for targeting enzymes that are overactive in certain diseases.

Ligand for Metal Catalysis

The compound serves as an effective ligand in metal-catalyzed reactions . Its ability to coordinate with metals can enhance the catalytic activity and selectivity of metal complexes. This is particularly useful in reactions that require precise control over the reaction environment.

Organic Synthesis of Cyclopropyl Rings

As a cyclopropylating reagent , it is instrumental in the synthesis of cyclopropyl-containing compounds . The cyclopropyl group is a valuable structural motif in medicinal chemistry due to its unique bonding angles and strain energy, which can impart significant biological activity to the molecules.

Research on Anticancer Agents

The compound has applications in the research and development of anticancer agents . Its structural features allow it to interact with cancer cell biomolecules, potentially leading to the discovery of new therapeutic agents that can target cancer cells selectively.

Development of Anti-Infective Drugs

In the realm of anti-infective drug development, this compound’s boron-containing structure makes it a candidate for designing drugs that can disrupt microbial cell processes . Its ability to form covalent bonds with biomolecules in pathogens offers a pathway to creating potent anti-infective treatments.

Safety And Hazards

“2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is classified as a combustible solid . It does not have a flash point . Safety measures include avoiding ignition sources, keeping the container tightly closed, and using explosion-proof electrical/ventilating/lighting equipment .

properties

IUPAC Name

2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)11-7-8-12(16-9-11)10-5-6-10/h7-10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHHJKRQUDXIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671339
Record name 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

893567-09-4
Record name 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.